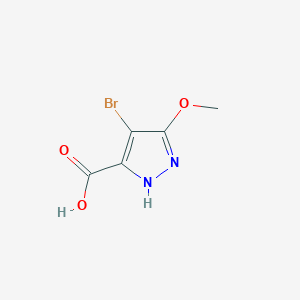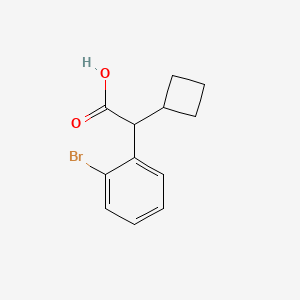
2-(2-bromophenyl)-2-cyclobutylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-2-cyclobutylacetic acid is an organic compound characterized by the presence of a bromophenyl group and a cyclobutylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-2-cyclobutylacetic acid typically involves the bromination of phenylacetic acid derivatives followed by cyclobutylation. One common method involves the use of bromine in the presence of a catalyst to introduce the bromine atom into the phenyl ring. Subsequent reactions with cyclobutyl derivatives under controlled conditions yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclobutylation processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-2-cyclobutylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenylacetic acids, cyclobutyl derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
2-(2-Bromophenyl)-2-cyclobutylacetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-2-cyclobutylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the cyclobutylacetic acid moiety may influence the compound’s overall stability and reactivity. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylacetic acid: Lacks the cyclobutyl group, making it less sterically hindered.
2-Cyclobutylacetic acid: Lacks the bromophenyl group, resulting in different reactivity and applications.
2-(2-Chlorophenyl)-2-cyclobutylacetic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
2-(2-Bromophenyl)-2-cyclobutylacetic acid is unique due to the combination of the bromophenyl and cyclobutyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-bromophenyl)-2-cyclobutylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-7-2-1-6-9(10)11(12(14)15)8-4-3-5-8/h1-2,6-8,11H,3-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGRPNVUWYIXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide](/img/structure/B6619231.png)
![Benzyl[benzyl(methyl)sulfamoyl]methylamine](/img/structure/B6619234.png)

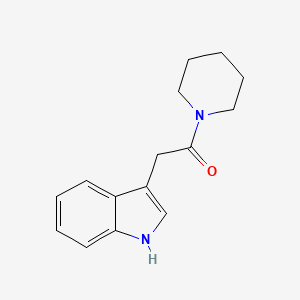
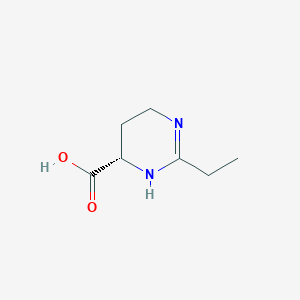
![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)
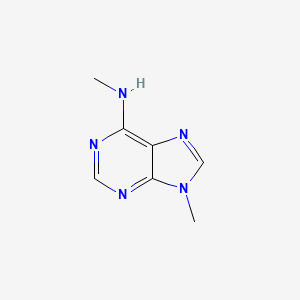
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)
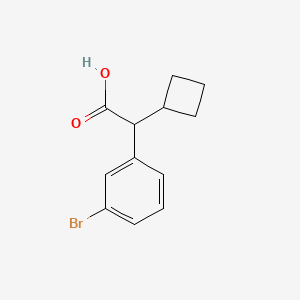
![5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6619316.png)
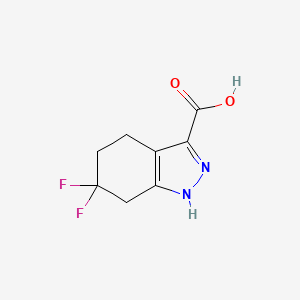
![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)
